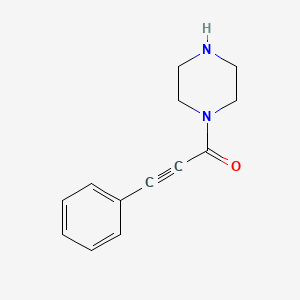

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-

Beschreibung

Significance of Piperazine (B1678402) Heterocycles as Privileged Scaffolds in Ligand Design and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug design. researchgate.net This designation stems from its frequent appearance in a multitude of clinically successful drugs across diverse therapeutic areas, including oncology, psychiatry, and infectious diseases. researchgate.netbohrium.comsilae.it An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine core, with a significant number being anticancer agents. researchgate.net

The utility of the piperazine moiety is rooted in its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors. scilit.commdpi.com This characteristic, combined with its generally non-planar chair conformation, allows piperazine-containing molecules to engage with biological targets in a three-dimensional manner. mdpi.com Furthermore, the presence of these nitrogen atoms often enhances a molecule's water solubility and oral bioavailability, which are critical pharmacokinetic properties for drug candidates. scilit.commdpi.com The versatile and readily modifiable structure of piperazine allows chemists to fine-tune a compound's affinity and specificity for its intended biological target. scilit.com Consequently, piperazine derivatives are integral to the development of new bioactive molecules. scilit.comontosight.aievitachem.com

Overview of Alpha,Beta-Unsaturated Carbonyl and Alkyne Moieties in Bioactive Molecular Architectures

The molecular architecture of "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" features two other crucial functional groups: an α,β-unsaturated carbonyl system (specifically, an ynone) and an alkyne.

Alpha,Beta-Unsaturated Carbonyls: These systems are characterized by a conjugated carbon-carbon double or triple bond and a carbonyl group. frontiersin.org This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as a Michael addition. nih.govresearchgate.net This reactivity is a double-edged sword in drug design. It can lead to covalent modification of biological targets, such as the cysteine residues in enzymes, which can result in potent and often irreversible inhibition. researchgate.netresearchgate.net This mechanism is a key strategy in developing treatments for conditions like cancer. nih.govresearchgate.net However, this same reactivity can also lead to off-target interactions and cytotoxicity. nih.govnih.gov Many natural products with significant biological activities feature this moiety. nih.govresearchgate.net

Alkyne Moieties: The alkyne functional group, containing a carbon-carbon triple bond, is found in numerous natural products that exhibit a wide range of promising biological activities, including anti-tumor and anti-parasitic effects. nih.gov In synthetic chemistry, alkynes are valuable and versatile building blocks. nih.gov The terminal alkyne, in particular, is renowned for its utility in copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry" used to link molecular fragments efficiently. nih.gov The rigidity and linear geometry of the alkyne group can impart conformational constraint on a molecule, which can be advantageous for specific binding to a biological target. They are also used as spectroscopic tags for imaging molecules in living cells. elsevierpure.com

Rationale for Investigating Piperazine Derivatives Featuring Unsaturated Ketone-Alkyne Functionalities

The combination of a piperazine ring with a phenyl-substituted ynone functionality, as seen in "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-", represents a deliberate and strategic approach in medicinal chemistry. This design paradigm aims to merge the favorable pharmacokinetic profile of the piperazine scaffold with the potent, target-modifying capability of the reactive ynone group.

The rationale can be broken down as follows:

The Piperazine Core : Serves as a well-established carrier, enhancing the drug-like properties of the molecule, such as solubility and the potential for oral absorption. scilit.commdpi.com Its second nitrogen atom provides a convenient handle for further chemical modification to optimize activity and selectivity. nih.govnih.gov

The Phenylpropynone "Warhead" : The α,β-unsaturated ketone system conjugated with an alkyne (an ynone) acts as an electrophilic "warhead." This reactive center can form a stable, covalent bond with nucleophilic residues (like cysteine or lysine) in the active site of a target protein or enzyme. researchgate.netresearchgate.net This covalent binding can lead to high potency and prolonged duration of action.

In essence, the investigation of molecules like "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" is driven by the hypothesis that they can act as targeted covalent inhibitors. The piperazine unit helps deliver the molecule to its site of action, while the phenylpropynone moiety is designed to react specifically and potently with the intended biological target. Research into related aralkyl-ketone piperazine derivatives has already demonstrated potent analgesic activities, supporting the therapeutic potential of this class of compounds. researchgate.net

Research Data on Related Compounds

While detailed research findings on the specific parent compound "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" are limited in publicly accessible literature, data for closely related derivatives have been reported.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Piperazine, 1-(4,6-dimethyl-2-pyrimidinyl)-4-(1-oxo-3-phenyl-2-propynyl)- | 676596-29-5 | C19H20N4O | 320.394 | lookchem.com, lookchem.com |

Table of Compound Classes

Structure

3D Structure

Eigenschaften

CAS-Nummer |

676596-37-5 |

|---|---|

Molekularformel |

C13H14N2O |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

3-phenyl-1-piperazin-1-ylprop-2-yn-1-one |

InChI |

InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2 |

InChI-Schlüssel |

PESZUKJNNJEQLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C(=O)C#CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Strategies for Piperazine Derivatives Incorporating 1 Oxo 3 Phenyl 2 Propynyl Fragments

Core Piperazine (B1678402) Heterocycle Synthesis Methodologies

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of many pharmaceuticals, including blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra). encyclopedia.pubmdpi.com The two nitrogen atoms enhance the pharmacological and pharmacokinetic properties of drug candidates by acting as hydrogen bond donors and acceptors, which can modulate interactions with biological receptors and improve water solubility. encyclopedia.pub Despite its prevalence, the structural diversity of piperazine-containing drugs is somewhat limited, with a majority featuring substituents only at the nitrogen atoms. nih.govnsf.gov This has spurred the development of advanced synthetic methods to access carbon-substituted piperazines. rsc.orgnih.gov

The construction of the piperazine ring can be achieved through various synthetic strategies, including cyclization of linear precursors and multicomponent reactions that assemble the ring in a single step.

Cyclization Reactions: A common strategy involves the cyclization of 1,2-diamine precursors. nih.gov For instance, a five-step route starting from optically pure amino acids can produce 1,2-diamines, which are then cyclized to form 2,3-substituted piperazines. nih.govtmc.edu This method involves an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to create the piperazine core. nih.gov Another approach uses the reductive cyclization of dioximes. This method begins with the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield piperazines. nih.gov

Palladium-catalyzed cyclization reactions offer a modular route to highly substituted piperazines. acs.org One such method involves the reaction of propargyl carbonates with various diamine components. acs.org This process is efficient, proceeds under mild conditions, and provides excellent control over regiochemistry and stereochemistry. acs.org Similarly, gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides can produce tetrahydropyrazines, which can be subsequently reduced to piperazine scaffolds. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single operation. A one-pot, three-component synthesis has been developed for highly substituted piperazines with excellent stereoselectivity. acs.org This reaction involves the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate. acs.org Another innovative approach is the [3+3] dimerization of aziridines to form carbon-substituted piperazines. nih.gov An iridium-catalyzed method facilitates the head-to-head coupling of imines in a formal [3+3] cycloaddition, yielding C-substituted piperazines with high regio- and diastereoselectivity. acs.org More recently, organic photoredox catalysis has been employed for the reaction of carbonyl and amine condensation partners, which provides a broad range of piperazines in good yields through a radical cyclization mechanism. organic-chemistry.org

Table 1: Selected Ring Formation Strategies for Piperazine Synthesis

| Method Type | Key Reactants | Catalyst/Conditions | Key Features | Citations |

|---|---|---|---|---|

| Reductive Cyclization | Dioximes, Primary Amines | 5%-Pd/C or Raney Nickel, H₂ | Stereoselective formation of C-substituted piperazines. | nih.gov |

| Pd-Catalyzed Annulation | N-Activated Aziridines, Anilines, Propargyl Carbonates | Pd(PPh₃)₄, (±)-BINAP | One-pot, three-component reaction with high stereoselectivity. | acs.org |

| Ir-Catalyzed [3+3] Cycloaddition | Aromatic/Aliphatic Imines | [IrCl(cod)(PPh₃)] | Atom-economical, excellent regio- and diastereoselectivity. | acs.org |

| Pd-Catalyzed Decarboxylative Cyclization | Propargyl Carbonates, Bis-nitrogen Nucleophiles | Palladium Catalysts | Modular synthesis for highly substituted piperazines under mild conditions. | acs.org |

Once the piperazine ring is formed, its nitrogen atoms can be functionalized through various reactions, most commonly N-alkylation or N-arylation. The presence of two nitrogen atoms, however, can sometimes lead to side reactions or inhibit catalyst reactivity, making these functionalizations challenging. mdpi.com

N-Arylation: The primary methods for synthesizing N-arylpiperazines include the Buchwald–Hartwig coupling and the Ullmann–Goldberg reaction, which involve the palladium- or copper-catalyzed coupling of piperazine with aryl halides. nih.gov Aromatic nucleophilic substitution (SNAr) is also a viable method, particularly with electron-deficient (hetero)arenes. nih.gov For example, the synthesis of Palbociclib involves an SNAr reaction between piperazine and 2-nitro-5-halopyridine. nih.gov

N-Alkylation: Alkylation of the piperazine nitrogens is a common strategy. The synthesis of the drug Flibanserin, for instance, starts with the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. nih.gov Direct C-H functionalization adjacent to the nitrogen atoms has also emerged as a powerful tool. mdpi.comnih.gov Photoredox catalysis, for example, can be used for C-H arylation. encyclopedia.pubmdpi.com In this process, a photocatalyst oxidizes the piperazine N-atom, leading to the formation of an α-amino radical that can then couple with an arene. encyclopedia.pubmdpi.com

The development of stereoselective methods is crucial, especially when chiral drugs are required, as often both enantiomers must be studied in detail. rsc.org While many piperazine-containing drugs are N-substituted, there is a growing interest in creating chiral centers on the carbon backbone of the ring. rsc.orgnih.gov

Several strategies have been developed to achieve this. One approach utilizes a chiral pool, starting from readily available chiral molecules like amino acids. nih.govnih.gov For example, optically pure amino acids can be converted into chiral 1,2-diamine intermediates, which are then used to construct enantiopure 3-substituted piperazine-2-acetic acid esters. nih.govtmc.edu However, racemization can be an issue in some cases. nih.govtmc.edu

Catalytic enantioselective methods are also prominent. Stoltz and coworkers reported the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones to synthesize α-tertiary piperazin-2-ones with high enantiomeric enrichment. nih.gov Another strategy involves using a removable chiral auxiliary. O'Brien and colleagues used a stereogenic α-methylbenzyl group on one of the piperazine nitrogens to direct the asymmetric α-functionalization. nih.gov This bulky group prevents side reactions and allows for the separation of the resulting diastereomers, after which the auxiliary can be removed via catalytic hydrogenation. nih.gov Diastereoselective intramolecular hydroamination has also been shown to be a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Table 2: Examples of Stereoselective Piperazine Synthesis

| Strategy | Description | Key Reagents/Catalysts | Outcome | Citations |

|---|---|---|---|---|

| Chiral Pool Synthesis | Conversion of chiral amino acids to 1,2-diamines for cyclization. | Phenylglycine, 2-NsCl/4-NsCl | Enantiopure 3-phenyl piperazine-2-acetic acid ester (with some racemization). | nih.gov |

| Catalytic Asymmetric Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. | Palladium catalyst | Highly enantioenriched tertiary piperazin-2-ones. | nih.gov |

| Chiral Auxiliary | Use of a removable chiral group on a nitrogen atom to direct functionalization. | α-methylbenzyl group | Diastereomeric α-functionalized piperazines that can be separated. | nih.gov |

| Iridium-Catalyzed Cycloaddition | Asymmetric [3+3] cycloaddition of imines. | Iridium catalyst | Stereospecific synthesis of C-substituted piperazines. | acs.org |

Synthesis of the 1-Oxo-3-Phenyl-2-Propynyl Moiety

The 1-oxo-3-phenyl-2-propynyl group is an α-keto alkyne, also known as a propargyl ketone. Its synthesis requires the formation of a phenyl-substituted terminal alkyne and a ketone precursor, followed by the creation of the α-keto alkyne linkage.

Phenyl-Substituted Terminal Alkynes: Phenyl-substituted terminal alkynes, such as phenylacetylene, are versatile building blocks. They can be synthesized through various C-C coupling reactions. organic-chemistry.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a classic method. Iron-catalyzed cross-coupling of alkyl halides with alkynyl Grignard reagents also provides a route to substituted alkynes. organic-chemistry.org Furthermore, terminal alkynes can be prepared from aldehydes using methods like the Corey-Fuchs reaction or the Ohira-Bestmann modification of the Seyfert-Gilbert homologation. organic-chemistry.org A series of polar aromatic substituted terminal alkynes have been synthesized by condensing propargyl amine with substituted benzaldehydes or coupling it with benzoic acids. mdpi.com

Ketone Precursors: Ketone synthesis is a fundamental transformation in organic chemistry. nih.gov Precursors for the 1-oxo-3-phenyl-2-propynyl moiety can be generated from several starting materials.

From Acyl Chlorides: Acyl chlorides react with organometallic reagents like dialkylcadmium (formed from a Grignard reagent and cadmium chloride) to produce ketones. byjus.com

From Nitriles: The treatment of nitriles with Grignard reagents, followed by hydrolysis, also yields ketones. byjus.com

From Benzenes (Friedel-Crafts Acylation): Benzene or substituted benzenes can be acylated with acid chlorides in the presence of a Lewis acid (e.g., AlCl₃) to form aromatic ketones. byjus.com

From Alcohols: Secondary alcohols can be oxidized to ketones. byjus.com For example, passing the vapors of a secondary alcohol over heated copper at 573 K results in dehydrogenation to the corresponding ketone. byjus.com

The formation of the α-keto alkyne (propargyl ketone) structure is the key step in synthesizing the desired moiety. These compounds are valuable intermediates but can be unstable. georgiasouthern.edu

One common method is the oxidation of propargylic alcohols . Propargylic alcohols can be synthesized by the addition of terminal alkynes to aldehydes or ketones. organic-chemistry.org These alcohols can then be oxidized to the corresponding α-keto alkynes.

Another approach involves the hydration of alkynes . Gold-catalyzed hydration of haloalkynes provides an atom-economical route to α-halomethyl ketones, which can be precursors. organic-chemistry.org Similarly, a gold-catalyzed intermolecular oxidation of terminal alkynes can yield α-acetoxy ketones. organic-chemistry.org

More direct methods involve coupling reactions. An electrochemical approach has been developed for the synthesis of α-keto acetals from terminal alkynes and alcohols, which involves the simultaneous incorporation of carbonyl and acetal (B89532) groups across the triple bond. acs.org While this provides a related structure, direct synthesis of the keto-alkyne is often preferred. The synthesis of propargylic β-keto esters via transesterification has also been reported, providing another route to related functional groups. acs.org The direct coupling of an acyl chloride with a terminal alkyne (e.g., using Sonogashira conditions) can also be a viable, though sometimes challenging, route to propargyl ketones.

Coupling Methodologies for Attaching the Unsaturated Ketone-Propynyl Moiety to Piperazine

The formation of the title compound, Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-, and its derivatives relies on establishing a robust connection between the piperazine nitrogen and the propiolic acid or a related electrophilic fragment. The primary approaches to achieve this linkage are detailed below.

Amidation and N-Alkylation Reactions on Piperazine Nitrogen

Direct acylation of piperazine with 3-phenylpropiolic acid or its activated derivatives represents a fundamental approach to introduce the 1-oxo-3-phenyl-2-propynyl group. Standard amidation conditions, often employing coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond. nih.gov These reactions are typically performed in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov The reaction mixture is generally stirred for an extended period to ensure completion. nih.gov

Alternatively, N-alkylation of piperazine with a suitable electrophile bearing the 3-phenyl-2-propynyl fragment can be employed. This strategy often involves the reaction of piperazine with an alkyl halide. To control the reaction and favor mono-alkylation, one of the piperazine nitrogens can be protected, for instance, with a tert-butoxycarbonyl (Boc) group. researchgate.net The alkylation is then carried out on the unprotected nitrogen, followed by deprotection to yield the mono-substituted product. researchgate.net Another approach to control selectivity involves using an excess of piperazine relative to the alkylating agent. researchgate.net

A summary of representative amidation reaction conditions is provided in the table below.

| Piperazine Derivative | Carboxylic Acid/Acid Derivative | Coupling Agents | Solvent | Yield (%) | Reference |

| Phenyl or Benzyl (B1604629) piperazines | Benzoic or Cinnamic acids | EDC·HCl, HOBt | DCM or DMF | Not Specified | nih.gov |

| Piperazine | 3-Acetyl-18β-glycyrrhetinic acid acyl chloride | None (direct reaction) | DCM | 67 | nih.gov |

| 1-Boc-piperazine | 3-Acetyl-18β-glycyrrhetinic acid | Not Specified | Not Specified | Not Specified | nih.gov |

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers powerful and versatile methods for constructing the C-N bond and the heterocyclic core of piperazine derivatives.

Palladium-catalyzed reactions have emerged as a highly effective strategy for the modular synthesis of substituted piperazines. nih.gov A notable method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamines. nih.govacs.org This process couples two carbons from the propargyl unit with the diamine to form the piperazine ring under mild conditions. nih.gov The reaction exhibits high regio- and stereochemical control, affording products in good to excellent yields. nih.govacs.org The choice of phosphine (B1218219) ligand can significantly influence the regioselectivity of the cyclization. nih.gov

The catalytic cycle is proposed to involve the oxidative addition of Pd(0) to the propargyl carbonate, forming a cationic palladium allene (B1206475) species. acs.org Subsequent nucleophilic attack by the diamine, followed by intramolecular cyclization and reductive elimination, regenerates the Pd(0) catalyst and yields the piperazine product. acs.org

| Diamine Component | Propargyl Carbonate | Catalyst System | Solvent | Yield (%) | Reference |

| N,N'-Ditosylethylenediamine | tert-Butyl propargyl carbonate | Pd2(dba)3·CHCl3 / DPEphos | Dichloromethane | 98 | nih.govthieme-connect.com |

| N-Tosyl-1,2-diaminopropane | tert-Butyl propargyl carbonate | Pd2(dba)3·CHCl3 / DPEphos | Dichloromethane | 96 (4:1 regioisomeric ratio) | thieme-connect.com |

Copper-catalyzed multicomponent reactions, particularly the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) couplings, provide a highly atom-economical route to propargylamines. fit.edumdpi.com In the context of synthesizing the title compound, a three-component reaction between an aldehyde (like benzaldehyde), piperazine, and a terminal alkyne can be envisioned. rsc.orgresearchgate.net These reactions are often catalyzed by simple copper salts, such as CuI or Cu(OTf)₂, and can be performed under solvent-free conditions or in various solvents. fit.edumdpi.comnih.gov

The mechanism generally involves the in situ formation of an iminium ion from the aldehyde and amine, followed by the addition of a copper acetylide, which is generated from the terminal alkyne and the copper catalyst. fit.edu This methodology is versatile, tolerating a wide range of substrates. rsc.orgnih.gov

| Aldehyde/Ketone | Amine | Alkyne | Catalyst | Yield (%) | Reference |

| Aryl aldehydes | Piperidine (B6355638) | Terminal alkynes | Copper salt | Not Specified | rsc.org |

| Various aldehydes | Various amines | Various alkynes | Dicopper complex | Good to Excellent | fit.edu |

| Primary aromatic amines | Rongalite (C1 source) | Alkynes | Copper catalyst | Not Specified | nih.gov |

Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack. frontiersin.orgencyclopedia.pub Gold-catalyzed cyclization reactions can be employed to construct piperidine and other nitrogen-containing heterocycles. researchgate.net For instance, gold(I)-catalyzed cycloisomerization of mixed N,O-acetals generated from homopropargylic amines can lead to highly substituted piperidines. researchgate.net While direct synthesis of the title piperazine derivative via this method is not explicitly detailed, the principles of gold-catalyzed alkyne activation and subsequent cyclization are relevant. rsc.orgmdpi.combeilstein-journals.org

Gold catalysts can also promote oxidative cyclization of amide-alkynes to form functionalized γ-lactams, showcasing their utility in forming C-N bonds and heterocyclic structures. rsc.org The dual role of gold catalysts in activating different functionalities within a molecule allows for complex cascade reactions. frontiersin.org

Solid-Phase Organic Synthesis for Piperazine-Alkyne Conjugates

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of piperazine derivatives. Polyamines containing piperazine moieties can be synthesized on a solid support through sequential SN2 alkylation reactions. nih.gov This methodology allows for the controlled, stepwise construction of complex molecules. While a direct solid-phase synthesis of Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- is not explicitly described in the provided context, the principles of solid-phase synthesis of piperazine-containing structures are well-established. nih.govnih.govresearchgate.net

The general strategy involves anchoring a piperazine building block to a solid support, followed by reaction with various reagents in solution. After each step, excess reagents and byproducts are easily removed by washing, simplifying the purification process. The final product is then cleaved from the solid support. nih.gov This approach is particularly amenable to the creation of diverse libraries of compounds for screening purposes.

The generation of diverse chemical entities for drug discovery often relies on the strategic derivatization of a core scaffold. For compounds built around a "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" core, synthetic efforts focus on introducing structural modifications to explore and optimize biological activity. These strategies primarily target two key regions of the molecule: the piperazine ring itself and the phenyl and propynyl (B12738560) moieties. The core structure is typically assembled via an amide bond formation between a piperazine synthon and phenylpropiolic acid or its activated equivalent. Subsequent derivatization allows for the creation of a library of analogs.

**2.4. Strategies for Derivatization and Analog Generation

The creation of analogs from the parent "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" structure is a key step in medicinal chemistry to establish structure-activity relationships (SAR). These modifications aim to alter the compound's size, shape, lipophilicity, and electronic properties to enhance target engagement and pharmacokinetic profiles.

The piperazine ring offers a readily accessible site for chemical modification, particularly at the N-4 nitrogen atom, which is not involved in the amide linkage to the 1-oxo-3-phenyl-2-propynyl fragment. This position is a common handle for introducing a wide array of substituents. Standard synthetic methodologies such as N-alkylation, N-acylation, and N-sulfonylation are frequently employed. nih.govresearchgate.net

For instance, N-alkylation can be achieved by reacting the parent piperazine derivative with various alkyl or benzyl halides in the presence of a base like potassium carbonate. nih.gov This allows for the introduction of simple alkyl chains or more complex benzylic groups, which can be further substituted. Similarly, N-acylation with acid chlorides or anhydrides introduces additional carbonyl functionalities, while N-sulfonylation with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are robust and allow for the generation of a large number of derivatives from a common intermediate.

A study on the closely related 1-[(E)-3-phenyl-2-propenyl]piperazine scaffold demonstrated the feasibility of N-sulfonylation. In this work, the parent compound was reacted with a variety of substituted sulfonyl chlorides to produce a series of N-sulfonated derivatives. This approach highlights a viable strategy for diversifying the "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" core.

Table 1: Examples of N-4 Piperazine Derivatization Strategies This table is illustrative of general strategies and may be applied to the specified compound.

| Reaction Type | Reagent Class | Resulting N-4 Substituent | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Alkyl Group (-R) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Benzylation | Benzyl Halides (Ar-CH₂-X) | Benzyl Group (-CH₂-Ar) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acylation | Acid Chlorides (R-COCl) | Acyl Group (-CO-R) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Group (-SO₂-R) | Base (e.g., Triethylamine), Aqueous/Organic Biphasic System |

Beyond derivatization at the nitrogen atoms, more advanced techniques involving C-H functionalization of the piperazine ring's carbon atoms are emerging. While historically, the structural diversity of piperazine-containing drugs has been limited to N-substitution, these newer methods provide access to previously unexplored chemical space by allowing for the attachment of substituents directly to the carbon backbone of the heterocycle.

Structural variation can also be introduced by modifying the 1-oxo-3-phenyl-2-propynyl fragment. The phenyl ring is a prime target for substitution, which can significantly influence the electronic and steric properties of the entire molecule. Standard electrophilic aromatic substitution reactions can be performed on the starting material, phenylpropiolic acid, or its precursors, to introduce a wide range of functional groups.

Structure-activity relationship studies on various phenylpiperazine series consistently show that the nature and position of substituents on the phenyl ring are critical for biological activity. nih.gov For example, the introduction of electron-withdrawing groups like fluoro- or chloro- substituents, or electron-donating groups such as methoxy, at different positions (ortho, meta, para) can have a profound impact on target binding and potency. nih.gov

The generation of analogs with modified phenyl rings typically involves utilizing appropriately substituted starting materials. For instance, to synthesize a derivative with a 4-chlorophenyl group, one would start the synthesis with 4-chlorophenylpropiolic acid.

Table 2: Examples of Phenyl Ring Modifications This table illustrates how substituted starting materials can be used to generate analogs.

| Desired Analog | Required Starting Material | Introduced Substituent | Position |

|---|---|---|---|

| 1-(1-Oxo-3-(4-chlorophenyl)-2-propynyl)piperazine | 4-Chlorophenylpropiolic acid | -Cl | para |

| 1-(1-Oxo-3-(3-methoxyphenyl)-2-propynyl)piperazine | 3-Methoxyphenylpropiolic acid | -OCH₃ | meta |

| 1-(1-Oxo-3-(2-fluorophenyl)-2-propynyl)piperazine | 2-Fluorophenylpropiolic acid | -F | ortho |

| 1-(1-Oxo-3-(4-methylphenyl)-2-propynyl)piperazine | 4-Methylphenylpropiolic acid | -CH₃ | para |

While less common, modifications to the propynyl linker itself could also be explored. This could involve synthesizing analogs where the terminal phenyl group is replaced with other aromatic, heteroaromatic, or even aliphatic groups to probe the requirements of the binding pocket. This would necessitate starting with different propiolic acids, such as cyclohexylpropiolic acid or 3-(2-thienyl)propiolic acid.

Lack of Specific Data for "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-"

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- to generate the detailed article as requested.

The provided outline requires in-depth computational and mechanistic analysis, including structure-activity relationships, conformational analysis, molecular docking, and molecular dynamics simulations specifically for this molecule. However, the available research predominantly covers the broader class of piperazine derivatives. While there is extensive literature on the general biological activities and computational studies of various piperazine-containing scaffolds, this information cannot be accurately extrapolated to the specific chemical structure of "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" without dedicated research on this particular compound.

Generating content based on related but distinct molecules would be speculative and would not meet the required standard of scientific accuracy for the specified subject. Therefore, it is not possible to fulfill the request to create an article that strictly adheres to the provided outline for this compound at this time.

Computational and Mechanistic Analysis of Molecular Interactions

Computational Chemistry in Ligand Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of bioactive molecules. For ligands based on the "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" scaffold, computational approaches are crucial for understanding their interactions with biological targets and for designing new, more potent, and selective derivatives. These methods allow for the exploration of vast chemical space and the prediction of molecular properties, thereby saving significant time and resources in the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" series, QSAR models can be developed to predict the activity of new derivatives and to guide the optimization of the lead compound.

The process begins with a dataset of piperazine-alkyne analogs with experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing.

A hypothetical QSAR study on a series of "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" derivatives might involve the descriptors shown in the table below. The goal would be to derive an equation that links these descriptors to the observed biological activity. For instance, a study on phenylpiperazine derivatives identified descriptors such as VR3_Dzp (a 3D-MoRSE descriptor), VE3_Dzi (a GETAWAY descriptor), Kier3 (a topological descriptor), RHSA (a surface area descriptor), and RDF55v (a radial distribution function descriptor) as being important for antiproliferative activity. researchgate.net Similarly, a QSAR study on mTORC1 inhibitors with a piperazine (B1678402) core found that the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Piperazine-Alkyne Derivatives This table is illustrative and provides examples of the types of data used in QSAR studies.

| Compound ID | Biological Activity (pIC₅₀) | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| PPA-001 | 5.2 | 242.3 | 2.1 | 29.5 | 0 | 3 |

| PPA-002 | 5.5 | 272.3 | 2.5 | 29.5 | 0 | 3 |

| PPA-003 | 4.9 | 241.3 | 1.9 | 38.8 | 1 | 3 |

| PPA-004 | 6.1 | 286.3 | 2.8 | 29.5 | 0 | 3 |

| PPA-005 | 5.8 | 258.3 | 2.3 | 32.7 | 0 | 4 |

The resulting QSAR equation would take a general form like:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

This equation would allow researchers to understand which structural features are most important for activity. For example, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. Such insights are invaluable for guiding the design of more effective ligands.

De novo design is a computational strategy for generating novel molecular structures with desired properties from scratch, rather than by modifying an existing compound. nih.gov For the "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" scaffold, de novo design algorithms can be used to explore new chemical space and to design novel ligands with potentially improved affinity, selectivity, and pharmacokinetic properties.

These methods typically work by "growing" a molecule within the binding site of a target protein. The "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" core can be used as a starting fragment or scaffold. The algorithm then adds new atoms or functional groups to this scaffold, exploring different combinations and conformations to optimize the interactions with the target.

The process can be broadly divided into the following steps:

Scaffold Selection: The piperazine-alkyne core is defined as the starting point.

Fragment Linking or Growing: A library of molecular fragments is used to build upon the scaffold. The algorithm can either link pre-defined fragments or "grow" the molecule atom by atom.

Scoring and Optimization: Each newly generated molecule is evaluated using a scoring function that estimates its binding affinity to the target protein. This scoring function often considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.

Iteration and Refinement: The process is repeated, with the algorithm learning from previous iterations to generate molecules with progressively better scores.

Recent advances have incorporated artificial intelligence and reinforcement learning to enhance the efficiency and creativity of de novo design. arxiv.org These approaches can generate highly novel structures that a human chemist might not have conceived of.

Table 2: Hypothetical Output of a De Novo Design Algorithm Based on a Piperazine-Alkyne Scaffold This table is illustrative and shows potential new structures that could be generated.

| Scaffold | Generated Moiety | Proposed New Structure | Predicted Improvement in Binding Affinity |

| Piperazine-phenylpropynoyl | 4-fluorophenyl | 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-phenylprop-2-yn-1-one | +15% |

| Piperazine-phenylpropynoyl | Pyridinyl | 3-phenyl-1-(4-(pyridin-2-yl)piperazin-1-yl)prop-2-yn-1-one | +22% |

| Piperazine-phenylpropynoyl | Morpholinoethyl | 1-(4-(2-morpholinoethyl)piperazin-1-yl)-3-phenylprop-2-yn-1-one | +18% |

| Phenylpropynoyl-piperazine | Indole | 1-(4-(1H-indol-5-yl)piperazin-1-yl)-3-phenylprop-2-yn-1-one | +25% |

By combining the structural insights from QSAR with the creative potential of de novo design, researchers can effectively explore the chemical space around the "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" core to develop novel and optimized ligands for their target of interest.

In Vitro Biological Target Engagement and Cellular Pathway Modulation Research

Exploration of Molecular Targets for Piperazine-Derived Compounds

The initial steps in characterizing a new chemical entity involve identifying its molecular targets. This is typically achieved through a variety of in vitro assays.

The piperazine (B1678402) scaffold is a common feature in many enzyme inhibitors. For instance, other, more complex piperazine derivatives have been identified as potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and cholinesterases. nih.govnih.gov A standard research approach would involve screening "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" against a panel of enzymes to determine if it exhibits inhibitory activity. This would include measuring its half-maximal inhibitory concentration (IC₅₀) to quantify its potency against any identified targets. However, at present, there are no published studies detailing the inhibitory effects of this specific compound on kinases, hydrolases, or other enzymes.

Many biologically active compounds containing a piperazine ring are known to interact with various receptors, including neurotransmitter receptors and ion channels. To assess the potential of "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" in this area, radioligand binding assays would be conducted. These experiments would determine the compound's affinity (Ki) for a wide range of receptors. Subsequent functional assays would then be used to ascertain whether the compound acts as an agonist, antagonist, or modulator of any identified receptor targets. As of now, such binding and modulation data for "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" have not been reported in scientific literature.

Cellular Pathway Analysis in Model Systems

Once a molecular target is identified, the next phase of research typically involves understanding the compound's effects on cellular pathways.

If "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" were found to interact with a specific enzyme or receptor, researchers would then investigate its impact on downstream signaling pathways in cultured cells. Techniques such as Western blotting or reporter gene assays would be employed to measure changes in the phosphorylation status of key signaling proteins or the expression of target genes. This would provide insight into the compound's mechanism of action at a cellular level. Currently, no studies have been published that describe the effects of this compound on any specific signaling cascades.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov In the context of "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-", HTS could be utilized to efficiently screen it against large panels of enzymes and receptors to identify potential targets. nih.gov Furthermore, high-content screening, a more advanced form of HTS that uses automated microscopy and image analysis, could provide detailed information on the compound's effects on cellular morphology and function. While these methodologies are standard in drug discovery, the results of any such screens for "Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-" have not been disclosed in the scientific literature.

Future Directions and Advanced Research Opportunities

Innovation in Synthetic Methodologies for Architecturally Complex Piperazine (B1678402) Conjugates

The synthesis of piperazine derivatives has evolved significantly, moving towards more efficient and modular strategies capable of producing architecturally complex molecules. For compounds like Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-, future synthetic innovations will be crucial for creating diverse libraries for biological screening.

A key area of innovation is the use of palladium-catalyzed reactions, which have proven exceptionally versatile for constructing highly substituted piperazine rings. acs.orgacs.org A novel palladium-catalyzed cyclization has been developed that couples a propargyl unit with various diamine components, offering a modular route to complex piperazines with high yields and stereochemical control. acs.orgorganic-chemistry.org This method is particularly relevant given the propynyl (B12738560) group in the target compound. Researchers have demonstrated that this process works under mild conditions and tolerates significant modifications on both the diamine and the propargyl carbonate starting materials. acs.orgnih.gov Such modular approaches allow for the systematic variation of substituents, which is essential for detailed structure-activity relationship (SAR) studies. nih.govrsc.org

Further advancements include palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives. nih.gov These methods enable the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from readily available amino acids in just a few steps. nih.gov The development of solvent-free and aerobic reaction conditions for Pd-catalyzed synthesis also represents a significant step towards more cost-effective and environmentally friendly production of N-arylpiperazines. organic-chemistry.orgacs.orgorganic-chemistry.org

Future synthetic strategies will likely focus on:

Expanding Substrate Scope: Applying modern catalytic methods to a broader range of building blocks to create piperazine conjugates with unprecedented structural complexity.

Asymmetric Synthesis: Developing new catalytic systems, such as those using titanium and zirconium, for the efficient and diastereoselective synthesis of asymmetrically substituted piperazines from simple amines and alkynes. ubc.ca

Flow Chemistry and Automation: Integrating these advanced synthetic protocols into automated flow chemistry platforms to accelerate the production of compound libraries for high-throughput screening.

Table 1: Innovative Synthetic Approaches for Complex Piperazines

| Synthetic Strategy | Key Features | Catalyst/Reagents | Relevance to Target Compound | Citations |

|---|---|---|---|---|

| Palladium-Catalyzed Decarboxylative Cyclization | Modular synthesis of highly substituted piperazines. | Pd(0) catalysts (e.g., with DPEphos ligand), propargyl carbonates, bis-nitrogen nucleophiles. | Directly applicable for creating analogs with modified propargyl and piperazine cores. | acs.org, organic-chemistry.org, nih.gov |

| Palladium-Catalyzed Alkene Carboamination | Stereoselective synthesis of cis-2,6-disubstituted piperazines. | Pd-catalysts, aryl/alkenyl halides, substituted ethylenediamines. | Allows for precise control of stereochemistry on the piperazine ring. | nih.gov |

| Aerobic, Solvent-Free C-N Coupling | Ecofriendly and cost-effective synthesis of N-arylpiperazines. | Pd-catalysts, aryl chlorides, piperazine (as solvent). | Provides a greener route for synthesizing precursors. | organic-chemistry.org, acs.org, organic-chemistry.org |

| Ti/Zr-Catalyzed Asymmetric Synthesis | Modular, protection-free synthesis of 2,5-asymmetrically disubstituted piperazines. | Titanium and Zirconium catalysts, amines, alkynes. | Enables creation of chiral piperazine scaffolds for improved target specificity. | ubc.ca |

Advanced Computational Approaches in Piperazine-Based Ligand Discovery and Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery. For piperazine-based ligands, these methods provide deep insights into molecular interactions, guide lead optimization, and predict pharmacokinetic properties, thereby reducing the time and cost of development.

Molecular docking is a foundational technique used to predict the binding orientation of a ligand within a protein's active site. For piperazine derivatives, docking studies have been successfully used to rationalize binding modes with various targets, including the sigma-1 receptor (S1R) and carbonic anhydrases. nih.govrsc.orgnih.gov By analyzing the docking poses of a series of compounds, researchers can identify key interactions and pharmacophoric elements necessary for high-affinity binding. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, assessing its stability and the frequency of interactions over time. nih.govyoutube.comyoutube.com MD simulations have been employed to corroborate docking results for piperazine ligands, revealing the crucial amino acid residues that stabilize the complex and providing a rationale for observed binding affinities. nih.govrsc.org This technique is essential for understanding how the flexibility of both the ligand and the protein influences the binding event.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For piperazine derivatives, both 2D- and 3D-QSAR models have been developed to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity, for instance, as antidepressant agents. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis.

Future research will increasingly rely on these advanced computational tools to:

Perform large-scale virtual screening of compound libraries against novel targets.

Use MD simulations to evaluate the conformational stability of the 1-(1-oxo-3-phenyl-2-propynyl)- substituent and its interactions within a binding pocket.

Develop robust QSAR models to guide the design of more potent and selective analogs.

Employ induced-fit docking (IFD) and quantum-polarized ligand docking (QPLD) to achieve more accurate predictions of binding affinity and pose.

Table 2: Computational Techniques in Piperazine Research

| Computational Method | Application | Key Insights | Citations |

|---|---|---|---|

| Molecular Docking | Predicts ligand binding pose and affinity. | Identifies key interactions (H-bonds, hydrophobic contacts) and rationalizes structure-activity relationships. | nih.gov, rsc.org, nih.gov |

| Molecular Dynamics (MD) Simulations | Evaluates the stability and dynamics of ligand-protein complexes. | Confirms binding mode stability and reveals the importance of specific amino acid residues over time. | nih.gov, rsc.org, youtube.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Identifies molecular descriptors that influence potency and provides predictive models for new analogs. | nih.gov |

Expanding the Scope of In Vitro Biological Target Identification and Validation Beyond Established Classes

While piperazine derivatives are known to interact with established target classes like G-protein coupled receptors (GPCRs), future research must expand to identify and validate novel biological targets to uncover new therapeutic applications. researchgate.net The unique chemical reactivity of the oxo-phenyl-propynyl group suggests potential for covalent or unique non-covalent interactions with a diverse range of proteins.

Recent studies have already begun to uncover novel targets for piperazine-containing molecules. For example, specific derivatives have been identified as potent inhibitors of cyclin-dependent kinase 1 (CDK1), an important target in pancreatic cancer. nih.gov Others have shown activity against the sigma-1 receptor, which is implicated in neurodegenerative diseases and cancer. nih.govnih.gov Furthermore, screening campaigns have revealed piperazine compounds with activity against previously unexplored targets such as the dopamine (B1211576) and serotonin (B10506) transporters, highlighting their potential in treating neuropsychiatric disorders. nih.gov

Future opportunities in target identification include:

Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to screen compounds like Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- against various cancer cell lines or other disease models without a preconceived target. mdpi.com This unbiased approach can reveal unexpected therapeutic potential.

Chemoproteomics: Employing activity-based protein profiling (ABPP) to identify the direct protein targets of reactive fragments like the phenylpropynoyl group within a cellular context.

Broad Kinase and Enzyme Panels: Systematically screening compounds against large panels of kinases, proteases, and other enzymes to identify novel and selective inhibitors. Certain phthalazine-piperazine hybrids have shown high selectivity for CDK1 over a range of other kinases. nih.gov

Exploring Non-Human Targets: Investigating activity against microbial or parasitic targets, as piperazine derivatives have shown promise as antimicrobial and antituberculosis agents. nih.govresearchgate.netscite.ai

Table 3: Novel Biological Targets for Piperazine Derivatives

| Target Class | Specific Example | Therapeutic Area | Citation |

|---|---|---|---|

| Kinases | Cyclin-Dependent Kinase 1 (CDK1) | Pancreatic Cancer | nih.gov |

| Receptors | Sigma-1 Receptor (S1R) | Neurodegeneration, Cancer | nih.gov, nih.gov |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Neuropsychiatric Disorders | nih.gov |

| Enzymes | Carbonic Anhydrases (e.g., hCA IX) | Glaucoma, Cancer | nih.gov |

| Microbial Enzymes | Mycobacterium tuberculosis targets | Tuberculosis | researchgate.net, scite.ai |

Integration of Cheminformatics and Artificial Intelligence for Predictive Modeling and Research Acceleration

The convergence of cheminformatics and artificial intelligence (AI) is set to revolutionize drug discovery by enabling rapid, data-driven decision-making. nih.govresearchgate.net For research on piperazine derivatives, these technologies can accelerate the entire discovery pipeline, from initial hit identification to lead optimization and preclinical testing.

Cheminformatics tools are essential for managing and analyzing the vast amounts of chemical and biological data generated during research. These platforms can help organize compound libraries, calculate molecular properties, and identify structure-activity trends that might not be obvious from manual inspection. researchgate.net

Artificial Intelligence and Machine Learning (ML) are being applied to nearly every aspect of drug discovery. nih.govyoutube.com ML models, particularly deep neural networks, can be trained on large datasets of known molecules to predict a wide range of properties for new compounds, including:

Bioactivity Prediction: Predicting whether a novel piperazine derivative will be active against a specific biological target. nih.gov

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is critical for identifying candidates with favorable drug-like properties early in the process. arxiv.org

De Novo Design: Using generative models to design entirely new molecules that are optimized for activity against a target while also possessing desirable physicochemical properties. blogspot.com

Reaction Prediction: Developing algorithms that can predict the optimal synthetic route for a target molecule, saving significant time and resources in the lab. researchgate.net

Q & A

Basic: How can synthesis protocols for 1-(1-oxo-3-phenyl-2-propynyl)piperazine derivatives be optimized?

Methodological Answer:

Optimization involves selecting coupling reagents, controlling reaction kinetics, and ensuring regioselectivity. For example:

- Reagent Selection : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents to enhance carboxyl group activation .

- Solvent Systems : Employ a 1:2 ratio of H₂O:DCM for click chemistry reactions, with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to catalyze triazole formation .

- Purification : Use silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate products with >95% purity .

Basic: What analytical techniques validate the purity and structural integrity of this piperazine derivative?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment, particularly for phenylpiperazine analogs .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-QTOF) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 220.31 for 4-phenylpiperazine derivatives) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regioisomers; for example, aromatic protons in 1-(2-fluorophenyl)piperazine show distinct splitting patterns .

Advanced: How can contradictions in spectral data (e.g., GC-MS vs. Raman) be resolved for structural confirmation?

Methodological Answer:

Contradictions arise from isomer interference or matrix effects. Strategies include:

- Multivariate Analysis : Combine Raman microspectroscopy (20 mW laser, 128 scans) with principal component analysis (PCA) to differentiate isomers like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-chlorophenyl)piperazine (pCPP) .

- Cross-Validation : Use GC-MS with a p-tolylpiperazine internal standard to quantify TFMPP and mCPP in complex matrices, reducing false positives .

Advanced: What computational strategies design selective analogs targeting G-protein-coupled receptors (GPCRs)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between 1-(1-oxo-3-phenyl-2-propynyl)piperazine and GPCR allosteric sites. Focus on π-π stacking with phenyl rings and hydrogen bonding with the oxo group .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at position 2 vs. 3) with binding affinity. For example, 1-(2-fluorobenzyl)piperazine shows higher selectivity for serotonin receptors than non-fluorinated analogs .

Advanced: How to evaluate metabolic stability and toxicity in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) to measure CYP450-mediated degradation. Piperazines with electron-withdrawing groups (e.g., -CF₃) exhibit slower metabolism .

- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100. Phenylpiperazines with nitro groups (e.g., 3-nitropyridinyl derivatives) may require structural modification .

Basic: What are common purification challenges, and how are they addressed?

Methodological Answer:

- Byproduct Removal : Use liquid-liquid extraction (ethyl acetate/brine) to separate unreacted azidobenzene derivatives after click chemistry .

- Crystallization Issues : Recrystallize from ethanol for hydrazide intermediates, ensuring slow cooling to avoid amorphous solids .

Advanced: How to mitigate cross-reactivity in receptor binding assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.